1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a unique arrangement of triazolo and pyrimidinyl groups linked via a piperazine ring and attached to a propanone moiety
Mechanism of Action
Target of Action
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one primarily targets the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and the epithelial-mesenchymal transition .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . By inhibiting USP28, the compound can disrupt the normal function of the enzyme, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. For instance, it can inhibit the proliferation of cells, disrupt the cell cycle at the S phase, and hinder the progression of the epithelial-mesenchymal transition . These effects can lead to downstream effects such as the suppression of tumor growth and the inhibition of cancer cell migration .
Pharmacokinetics
These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of this compound .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, disruption of the cell cycle, and hindrance of the epithelial-mesenchymal transition . These effects can lead to the suppression of tumor growth and the inhibition of cancer cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can be synthesized through a multi-step organic synthesis process. The synthesis often starts with the formation of the triazolopyrimidine core, which is then functionalized with the piperazine and propanone groups.
Typical synthesis steps may include:
Cyclization reactions: : to form the triazolopyrimidine framework.
Nucleophilic substitutions: : where piperazine rings are introduced.
Condensation reactions: : to attach the propanone moiety.
Industrial Production Methods
While the laboratory-scale synthesis involves precise control of reaction conditions such as temperature, pH, and solvent choice, scaling up to industrial production requires optimization of these conditions for cost-effectiveness and yield improvement. Techniques like continuous flow synthesis might be employed to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: : to form corresponding sulfoxides or sulfones.
Reduction: : which may reduce the keto group to a hydroxyl group.
Substitution: : particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: : transition metal catalysts might be used in certain substitution reactions.
Major Products Formed
Oxidation: : yields sulfoxides or sulfones.
Reduction: : results in alcohol derivatives.
Substitution: : produces various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has diverse applications:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: : May find applications in the development of novel materials or catalysts.
Comparison with Similar Compounds
Compared to other triazolo[4,5-d]pyrimidine derivatives, 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one stands out due to its unique substitution pattern, which may enhance its biological activity or stability. Similar compounds might include:
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Each of these compounds has variations in their biological activity and applications based on their structural differences.
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Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYOOFSCGGGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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